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Compound of Interest

Compound Name: VVD-214

Cat. No.: B15584230

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the discovery and development of
VVD-214 (also known as RO7589831), a first-in-class, clinical-stage covalent allosteric inhibitor
of Werner helicase (WRN). VVD-214 is being investigated for the treatment of solid tumors with
high microsatellite instability (MSI-high).

Introduction

Werner syndrome helicase (WRN) has been identified as a promising therapeutic target in
cancers with microsatellite instability (MSI). This is due to its critical role in resolving deleterious
non-canonical DNA structures that accumulate in cells with deficient mismatch repair (dAMMR)
mechanisms.[1] The inhibition of WRN in MSI-high cancer cells leads to a synthetic lethal
effect, causing widespread double-stranded DNA breaks and subsequent cell death, while
sparing healthy, microsatellite stable cells.[1][2]

VVD-214 emerged from a chemoproteomics-based discovery platform as a potent and
selective covalent inhibitor of WRN.[1] This guide details the discovery, mechanism of action,
preclinical data, and early clinical development of VVD-214.

Discovery and Mechanism of Action

The discovery of VVD-214 was enabled by a sophisticated chemoproteomics platform. This
approach allowed for the identification of compounds that covalently bind to specific amino acid
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residues on proteins in their native cellular context.

Chemoproteomic Discovery Workflow

The general workflow for the discovery of covalent inhibitors like VVD-214 involves several key
stages:
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Caption: High-level workflow for the discovery of VVD-214.

Molecular Mechanism of Action

VVD-214 is a synthetic, allosteric inhibitor of WRN helicase.[3] It covalently and irreversibly
binds to cysteine 727 (C727) in a nucleotide-cooperative manner.[1][3][4] This binding event
locks the WRN protein in an inactive conformation, thereby inhibiting its ATP hydrolysis and
helicase activities.[1][2] The loss of WRN function in MSI-high cancer cells, which are already
deficient in mismatch repair, leads to the accumulation of unresolved DNA structures, resulting
in widespread double-stranded DNA breaks, nuclear swelling, and ultimately, apoptotic cell
death.[1][3]
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Caption: Synthetic lethality of VVD-214 in MSI-high cancer cells.
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Quantitative Data Summary

The following tables summarize the key quantitative data for VVD-214 from preclinical studies.

In Vitro Potency

VVD-214 demonstrates potent inhibition of WRN helicase activity and selective growth
inhibition of MSI-high cancer cell lines.

Cell Line/Assay
Parameter Value o Reference
Conditions

IC50 (WRN Helicase

o 0.1316 uM Biochemical assay [5]
Activity)
GI50 (Cell Growth) 0.043 uM HCT-116 (MSI-high) [5]
GI50 (Cell Growth) 23.45 uM SW480 (MSS) [5]

Preclinical Pharmacokinetics

Pharmacokinetic parameters of VVD-214 were evaluated in multiple species.

AUClast Bioavail

) Dosing Dose Cmax . Referen

Species T1/2 (h) (h*ng/m  ability

Route (mgl/kg) (ng/mL) ce

L) (%)

Mouse \Y 1 1.2 - 1,200 - [2]
Mouse PO 5 1.5 1,100 3,400 57 [2]
Rat \Y, 1 2.5 - 2,300 - [2]
Rat PO 5 3.1 1,800 11,000 96 [2]
Dog \Y, 0.5 3.8 - 1,900 - [2]
Dog PO 2 5.2 1,300 12,000 79 2]
Monkey \Y; 0.5 35 - 1,300 - [2]
Monkey PO 2 4.1 800 6,200 60 2]
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In Vivo Efficacy in Xenograft Models

VVD-214 demonstrated significant tumor growth inhibition in MSI-high colorectal cancer

xenograft models.

Tumor Growth

Xenograft Model Dosing Regimen Inhibition (TGI) Reference
HCT-116 2.5 mg/kg, PO, QD 56% 2]
HCT-116 5 mg/kg, PO, QD 93% [2]
HCT-116 10 mg/kg, PO, QD 105% 2]
HCT-116 20 mg/kg, PO, QD 106% 2]

Preliminary Clinical Data (Phase I)

Preliminary results from the first-in-human Phase | trial (NCT06004245) of VVD-214 in patients
with advanced solid tumors with MSI-high or dAMMR have been reported.

Parameter Value

Patient Population Reference

Objective Response
Rate (ORR)

14.3%

35 evaluable patients

Disease Control Rate
(DCR)

65.7%

35 evaluable patients

Experimental Protocols

Detailed methodologies for key experiments in the discovery and development of VVD-214 are

provided below. These are representative protocols based on standard practices in the field.

Chemoproteomic Screening for Covalent Inhibitors

Objective: To identify small molecule fragments that covalently bind to WRN helicase in a

complex biological matrix.
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Materials:

Covalent fragment library with a reactive electrophile and a reporter tag (e.g., alkyne).
MSI-high cancer cell line (e.g., HCT-116).

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

Click chemistry reagents (e.g., biotin-azide, copper (Il) sulfate, TBTA, sodium ascorbate).
Streptavidin-coated magnetic beads.

Mass spectrometer (e.g., Orbitrap Fusion Lumos).

Procedure:

Cell Culture and Lysis: Culture HCT-116 cells to ~80% confluency. Harvest and lyse the cells
in lysis buffer.

Fragment Incubation: Incubate the cell lysate with individual compounds from the covalent
fragment library at a predetermined concentration for a specified time.

Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CUAAC) reaction to
attach a biotin-azide tag to the alkyne-modified fragments that have covalently bound to
proteins.

Enrichment of Biotinylated Proteins: Add streptavidin-coated magnetic beads to the lysate to
capture the biotinylated proteins. Wash the beads extensively to remove non-specifically
bound proteins.

On-Bead Digestion: Resuspend the beads in a digestion buffer containing a protease (e.g.,
trypsin) and incubate overnight at 37°C to digest the enriched proteins into peptides.

Mass Spectrometry Analysis: Analyze the resulting peptide mixture by liquid
chromatography-tandem mass spectrometry (LC-MS/MS).

Data Analysis: Identify the proteins and the specific sites of covalent modification by
searching the MS/MS data against a protein database.
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In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of VVD-214 in a mouse xenograft model of MSI-
high cancer.

Materials:

MSI-high cancer cell line (e.g., HCT-116).

Immunocompromised mice (e.g., NOD/SCID or athymic nude mice).

Matrigel.

VVD-214 formulated for oral administration.

Vehicle control.

Calipers for tumor measurement.
Procedure:

o Cell Preparation: Culture HCT-116 cells and harvest them during the exponential growth
phase. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel.

o Tumor Implantation: Subcutaneously inject the cell suspension (e.g., 5 x 106 cells) into the
flank of each mouse.

e Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a
predetermined size (e.g., 100-150 mm3), randomize the mice into treatment and control
groups.

e Drug Administration: Administer VVD-214 or vehicle control orally to the respective groups at
the specified dose and schedule (e.g., once daily).

e Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week and
calculate the tumor volume (Volume = (width2 x length)/2).
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e Endpoint: Continue treatment for a defined period (e.g., 21 days) or until tumors in the
control group reach a specified size. At the end of the study, euthanize the mice and excise
the tumors for further analysis.

o Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group
compared to the vehicle control group.

Conclusion

VVD-214 is a promising, first-in-class covalent allosteric inhibitor of WRN helicase with a clear
mechanism of action based on synthetic lethality in MSI-high cancers. Preclinical data have
demonstrated its potent in vitro activity, favorable pharmacokinetic properties, and significant in
vivo efficacy. Early clinical data from the Phase | trial are encouraging, showing signs of anti-
tumor activity in a heavily pre-treated patient population. The continued development of VVD-
214 holds the potential to address a significant unmet medical need for patients with MSI-high
solid tumors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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